4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family, characterized by a five-membered ring containing nitrogen and sulfur atoms. The compound features a butyl group attached to a phenyl ring and a methyl group at the 5-position of the thiazole ring, with the molecular formula and a molecular weight of approximately 246.37 g/mol. This structure imparts unique chemical and biological properties, making it a subject of interest in various scientific fields, including medicinal chemistry and materials science.
The compound can be synthesized through various methods, with significant research focusing on its potential biological activities, particularly in antimicrobial and anticancer applications. It is available for purchase from chemical suppliers such as BenchChem and Smolecule, which provide detailed information on its synthesis and applications.
4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-amine is classified under heterocyclic compounds due to the presence of the thiazole ring. It is also categorized as an amine due to the amino group in its structure.
The primary synthesis route for 4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-amine involves the reaction of 4-butylbenzaldehyde with thiosemicarbazide. This reaction typically occurs under acidic conditions to form a thiosemicarbazone intermediate, which is subsequently cyclized to yield the desired thiazole compound.
In industrial settings, continuous flow reactors may be utilized to enhance production efficiency and product purity through optimized reaction conditions.
Key structural data includes:
4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-amine can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-amine involves interactions with specific molecular targets within biological systems. The thiazole ring can modulate enzyme activity, while the butylphenyl group enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets. This dual functionality may contribute to its potential therapeutic effects in various biological contexts .
Key chemical properties include:
Relevant analyses often involve techniques such as Nuclear Magnetic Resonance spectroscopy for structural confirmation and Gas Chromatography-Mass Spectrometry for purity assessment .
4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-amine has several applications in scientific research:
This compound's unique combination of structural features makes it a valuable asset in both academic research and industrial applications.
The 1,3-thiazole nucleus—a five-membered heterocycle containing nitrogen and sulfur atoms—represents a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and presence in clinically approved drugs. This moiety exhibits remarkable structural plasticity, enabling interactions with diverse biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions [2] [8]. The sulfur atom enhances membrane permeability, while the nitrogen atom facilitates hydrogen bonding, collectively optimizing pharmacokinetic properties [6] [9].
Notably, over 20 FDA-approved drugs incorporate the thiazole ring, spanning therapeutic areas from oncology (dasatinib) to infectious diseases (abafungin) and neurology (riluzole) [8]. The scaffold’s bioisosteric equivalence to pyridine and phenyl rings further expands its utility in molecular design, allowing strategic replacement to enhance potency or reduce toxicity [6] [9]. In kinase inhibition—a critical anticancer strategy—the thiazole ring serves as a hinge-binding motif, forming crucial hydrogen bonds with ATP-binding sites (e.g., alpelisib’s interaction with PI3Kα) [1] [4].
Table 1: Clinically Approved Thiazole-Containing Drugs and Their Therapeutic Applications
Drug Name | Therapeutic Category | Primary Biological Target |
---|---|---|
Dasatinib | Antineoplastic | BCR-ABL, Src kinases |
Riluzole | Neuroprotective | Glutamate receptors |
Abafungin | Antifungal | Fungal cell membrane |
Sulfathiazole | Antibacterial | Dihydropteroate synthase |
Nizatidine | Antiulcer | Histamine H₂ receptor |
Anticancer Agents: Thiazole derivatives demonstrate nanomolar potency against diverse cancer cell lines (breast, leukemia, lung) through mechanisms including kinase inhibition (e.g., VEGFR-2), tubulin polymerization disruption, and topoisomerase IV interference [1] [4]. Compound 9 (piperazinyl-thiazole acetamide) inhibits VEGFR-2 at IC₅₀ = 0.40 ± 0.04 µM, suppressing angiogenesis in prostate cancer models [1].
Antimicrobials: 4-Phenylthiazol-2-amines exhibit significant activity against protozoan parasites like Leishmania amazonensis, with IC₅₀ values as low as 20.78 µM (compound 6) and selectivity indices >5 against mammalian cells [3]. Modifications at the 4-phenyl position modulate lipophilicity, enhancing membrane penetration in pathogens [3] [9].
Neurological Modulators: Thiazole carboxamides (e.g., MMH-5) function as negative allosteric modulators of GluA2 AMPA receptors, reducing current amplitude by 6-fold and delaying receptor deactivation, suggesting potential in excitotoxicity-related disorders [7].
The compound 4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-amine exemplifies strategic structural optimization within the thiazole pharmacophore. Its molecular architecture comprises three key regions:
Table 2: Structural Attributes and Functional Roles of Molecular Fragments in 4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-amine
Molecular Fragment | Electronic Effects | Steric Contributions | Biological Implications |
---|---|---|---|
2-Amino group | Hydrogen bond donation/acceptance | Minimal steric hindrance | Target binding affinity |
5-Methyl substitution | +I effect, ring activation | Shields C5-C4 bond | Metabolic stabilization |
4-(4-Butylphenyl) group | Extended π-system | Hydrophobic volume: ~120 ų | Membrane penetration enhancement |
X-ray crystallography of analogous 4-arylthiazoles reveals near-perpendicular dihedral angles (85–89°) between the thiazole and phenyl planes, minimizing steric clash while allowing conformational flexibility upon target binding [4] [9]. The electron-donating methyl group at C-5 increases nucleophilicity at C-4, facilitating electrophilic aromatic substitutions—a property exploited in prodrug derivatization. Nuclear Magnetic Resonance (NMR) studies of related compounds show distinct proton signals at δ 2.30–2.35 ppm for the 5-methyl group and δ 0.85–0.90 ppm for the terminal butyl CH₃, confirming their chemical environments [3] [7].
Multidrug resistance (MDR) mediated by ATP-binding cassette (ABC) transporters remains a formidable obstacle in oncology. Thiazole derivatives have emerged as structurally novel MDR modulators, evolving through three key phases:
Early investigations (1990s) focused on thiazole-containing antibiotics like sulfathiazole, which incidentally reversed vincristine resistance in leukemia cells at high concentrations (EC₅₀ >50 µM) [6] [8]. These compounds suffered from off-target effects and low potency but established thiazole’s potential in MDR reversal.
The 2000s witnessed a paradigm shift with kinase inhibitors like dasatinib (thiazole-containing BCR-ABL inhibitor), which serendipitously inhibited P-glycoprotein (P-gp) at submicromolar concentrations [1] [4]. This spurred rational design of thiazole-amide hybrids targeting nucleotide-binding domains of ABCB1. Compound 9 from Abou-Seri’s work—a VEGFR-2 inhibitor—demonstrated collateral P-gp inhibition, enhancing doxorubicin accumulation 3.5-fold in resistant breast cancer cells [1].
Current strategies leverage computational modeling to optimize thiazole derivatives for selective MDR protein inhibition:
Table 3: Evolution of Thiazole-Containing MDR Modulators
Generation | Time Period | Representative Compound | Mechanistic Focus | Limitations |
---|---|---|---|---|
First-Generation | 1990s | Sulfathiazole | Nonspecific transporter inhibition | Low potency, high toxicity |
Second-Generation | 2000–2010 | Dasatinib derivatives | Kinase-MDR dual inhibition | Off-target kinase effects |
Third-Generation | 2015–Present | 4-Arylthiazole-2-amine hybrids | Selective P-gp allosterism | Improved specificity, <100 nM IC₅₀ |
The structural evolution toward 4-(4-butylphenyl)-5-methyl-1,3-thiazol-2-amine reflects deliberate optimization for balanced lipophilicity (ClogP ≈ 4.2), target specificity, and synthetic accessibility via Hantzsch-type cyclizations [3] [9].
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0